molecular formula C8H11N3O3S B2859184 2-amino-N-(4-sulfamoylphenyl)acetamide CAS No. 133639-71-1

2-amino-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2859184
CAS No.: 133639-71-1
M. Wt: 229.25
InChI Key: GKUMCOCKSWWEHM-UHFFFAOYSA-N
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Description

2-amino-N-(4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C8H11N3O3S. It is a derivative of benzenesulfonamide and is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a sulfamoyl group, and an acetamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acetamide linkage. The reaction conditions generally include:

    Temperature: Room temperature to 70°C

    Solvent: Aqueous or organic solvents like ethanol or dimethylformamide

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfamoyl group can be reduced to form sulfonamide derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, primary amines

Major Products Formed

    Oxidation Products: Nitro derivatives

    Reduction Products: Sulfonamide derivatives

    Substitution Products: Various substituted acetamides

Mechanism of Action

The mechanism of action of 2-amino-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzenesulfonamide: A precursor in the synthesis of 2-amino-N-(4-sulfamoylphenyl)acetamide.

    N-(4-sulfamoylphenyl)acetamide: Lacks the amino group present in this compound.

    2-amino-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a sulfamoyl group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in the development of targeted anticancer therapies .

Properties

IUPAC Name

2-amino-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5,9H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUMCOCKSWWEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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